molecular formula C31H27N3O2 B12874125 N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline

N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline

Cat. No.: B12874125
M. Wt: 473.6 g/mol
InChI Key: HCENYDTTYBHNJE-KAYWLYCHSA-N
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Description

N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline is a complex organic compound that belongs to the class of aromatic amines. This compound features a unique structure with multiple phenyl and oxazolyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline typically involves the use of transaminase-mediated synthesis. This method is environmentally and economically attractive, allowing for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions often include the use of immobilized whole-cell biocatalysts with ®-transaminase activity, optimized to produce high enantiomeric excess and conversion rates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale biocatalytic processes, utilizing transaminases or other enzymes to achieve high yields and purity. These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles or electrophiles employed.

Scientific Research Applications

N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline include other aromatic amines and oxazolyl derivatives, such as:

  • Aniline
  • Phenylenediamines
  • Toluidines
  • Naphthylamines

Uniqueness

What sets this compound apart is its unique combination of phenyl and oxazolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H27N3O2

Molecular Weight

473.6 g/mol

IUPAC Name

N-methyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline

InChI

InChI=1S/C31H27N3O2/c1-34(28-18-10-8-16-24(28)30-32-26(20-35-30)22-12-4-2-5-13-22)29-19-11-9-17-25(29)31-33-27(21-36-31)23-14-6-3-7-15-23/h2-19,26-27H,20-21H2,1H3/t26-,27-/m1/s1

InChI Key

HCENYDTTYBHNJE-KAYWLYCHSA-N

Isomeric SMILES

CN(C1=CC=CC=C1C2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6

Canonical SMILES

CN(C1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6

Origin of Product

United States

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